molecular formula C11H14N2O4 B3136384 4-(Morpholin-4-ylmethyl)-2-nitrophenol CAS No. 415949-56-3

4-(Morpholin-4-ylmethyl)-2-nitrophenol

Cat. No.: B3136384
CAS No.: 415949-56-3
M. Wt: 238.24 g/mol
InChI Key: PSSNASKHKQDHFP-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylmethyl)-2-nitrophenol (CAS: 175135-19-0) is a nitrophenol derivative with a morpholine moiety attached via a methylene bridge at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₁₂N₂O₄, and it has a molecular weight of 224.216 g/mol . The compound combines the electron-withdrawing nitro group (ortho to the hydroxyl) with the morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11-2-1-9(7-10(11)13(15)16)8-12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSNASKHKQDHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholin-4-ylmethyl)-2-nitrophenol typically involves the reaction of 4-nitrophenol with morpholine in the presence of formaldehyde. The reaction proceeds through a Mannich-type condensation, where formaldehyde acts as a linking agent between the phenol and morpholine groups. The reaction is usually carried out in an ethanol or dimethylformamide solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Morpholin-4-ylmethyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The phenolic group can be oxidized to a quinone derivative under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-(Morpholin-4-ylmethyl)-2-aminophenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-(Morpholin-4-ylmethyl)-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylmethyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-(Morpholin-4-ylmethyl)-2-nitrophenol with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 175135-19-0 C₁₀H₁₂N₂O₄ 224.216 Morpholinylmethyl, 2-nitro, 5-position Moderate solubility in polar solvents; potential H-bonding sites
4-(4-Chloro-2-nitrophenyl)morpholine 65976-60-5 C₁₀H₁₁ClN₂O₃ 242.659 Chloro, 2-nitro, 4-morpholine Increased molecular weight due to Cl; altered electronic effects
4-(Methylsulfonyl)-2-nitrophenol N/A C₇H₇NO₅S 217.20 Methylsulfonyl, 2-nitro Strong electron-withdrawing sulfonyl group; higher acidity
4-(4-Nitrophenyl)morpholine 10389-51-2 C₁₀H₁₂N₂O₃ 208.21 4-Nitrophenyl, morpholine Para-nitro configuration; planar aromatic system
1-(Morpholinomethyl)-2-naphthol 27438-39-7 C₁₅H₁₇NO₂ 243.30 Morpholinomethyl, naphthol Extended aromatic system; enhanced lipophilicity
Key Observations:
  • Electron-withdrawing vs. donating groups : The nitro group in the target compound and its analogs enhances electrophilicity, while morpholine introduces basicity and hydrogen-bonding capacity.
  • Steric and electronic effects: Chloro (in 4-(4-chloro-2-nitrophenyl)morpholine) and sulfonyl (in 4-(methylsulfonyl)-2-nitrophenol) substituents increase molecular weight and alter reactivity profiles .

Structural Analysis

  • Morpholine Ring Conformation : The puckering of the morpholine ring (quantified using Cremer-Pople parameters) influences steric interactions. For instance, in 4-(4-nitrophenyl)morpholine, the ring adopts a chair conformation, optimizing stability .
  • Crystallographic Data: The title compound forms hydrogen-bonded dimers in the solid state, as reported for morpholine–nitrophenol adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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